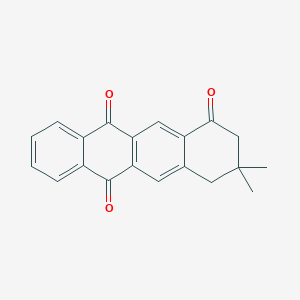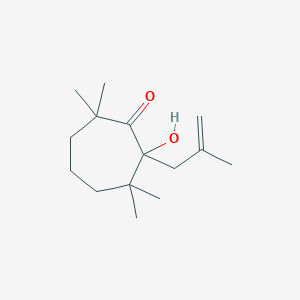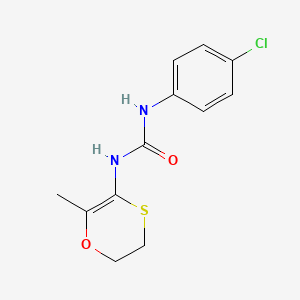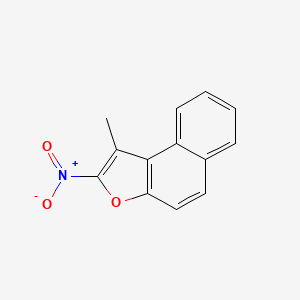
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione is an organic compound that belongs to the tetracene family. Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings. This particular compound is characterized by the presence of three ketone groups and two methyl groups, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents and reagents would be critical to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with molecular targets such as enzymes or receptors. The presence of ketone groups allows it to participate in various biochemical reactions, potentially influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
Tetracene: The parent compound with four fused benzene rings.
Pentacene: A similar compound with five fused benzene rings.
Anthracene: A related compound with three fused benzene rings.
Uniqueness
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione is unique due to the presence of three ketone groups and two methyl groups, which can significantly alter its chemical properties and reactivity compared to other tetracenes.
特性
CAS番号 |
88046-59-7 |
|---|---|
分子式 |
C20H16O3 |
分子量 |
304.3 g/mol |
IUPAC名 |
3,3-dimethyl-2,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C20H16O3/c1-20(2)9-11-7-15-16(8-14(11)17(21)10-20)19(23)13-6-4-3-5-12(13)18(15)22/h3-8H,9-10H2,1-2H3 |
InChIキー |
YOLTVLQCAHILAQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC3=C(C=C2C(=O)C1)C(=O)C4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)

![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)

![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)


![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
